[[4-(Benzyloxy)phenyl](methylsulfonyl)amino]-acetic acid
Overview
Description
[4-(Benzyloxy)phenylamino]-acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a benzyloxy group attached to the phenyl ring and a methylsulfonylamino group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)phenylamino]-acetic acid typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)phenylacetic acid, which can be synthesized by reacting 4-hydroxyphenylacetic acid with benzyl chloride in the presence of a base such as potassium carbonate. The resulting 4-(benzyloxy)phenylacetic acid is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for [4-(Benzyloxy)phenylamino]-acetic acid are typically scaled-up versions of the laboratory synthesis. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyloxy)phenylamino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The methylsulfonylamino group can be reduced to an amino group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzyloxy)phenylamino]-acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine
In medicine, [4-(Benzyloxy)phenylamino]-acetic acid has potential applications as a drug candidate. Its derivatives are investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)phenylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the methylsulfonylamino group can modulate its activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenylacetic acid: Lacks the methylsulfonylamino group, making it less versatile in certain reactions.
4-(Methylsulfonyl)phenylacetic acid: Lacks the benzyloxy group, which may reduce its binding affinity to certain targets.
4-(Benzyloxy)phenyl)glycine: Contains an amino group instead of the acetic acid moiety, altering its reactivity and applications.
Uniqueness
[4-(Benzyloxy)phenylamino]-acetic acid is unique due to the presence of both the benzyloxy and methylsulfonylamino groups. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-23(20,21)17(11-16(18)19)14-7-9-15(10-8-14)22-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPMJPQUBYAKCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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